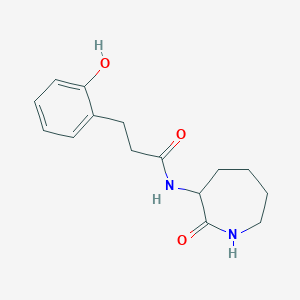

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide, also known as AZD-7594, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various diseases. It is a small molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5) enzyme, which plays a crucial role in the regulation of gene expression and cellular differentiation.

Mécanisme D'action

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide acts as a selective inhibitor of PRMT5, which is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins. This methylation plays a critical role in the regulation of gene expression and cellular differentiation. By inhibiting PRMT5, 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide disrupts this process and leads to the downregulation of genes involved in cell proliferation and survival, as well as the upregulation of genes involved in apoptosis and immune response.

Biochemical and physiological effects:

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has also been found to inhibit the replication of several viruses by interfering with viral protein synthesis and RNA processing.

Avantages Et Limitations Des Expériences En Laboratoire

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has several advantages for lab experiments, including its selectivity for PRMT5, its potency, and its low toxicity. However, there are also some limitations to its use, such as its poor solubility in aqueous solutions and its instability under certain conditions.

Orientations Futures

There are several potential future directions for the development and application of 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide. These include further preclinical studies to investigate its efficacy and safety in various disease models, as well as clinical trials to evaluate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, there is a need for the development of more efficient synthesis methods and formulations to improve its solubility and stability. Finally, there is a need for the identification of biomarkers that can predict response to 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide and guide its clinical use.

Méthodes De Synthèse

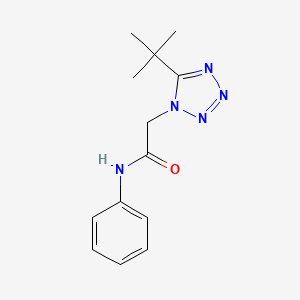

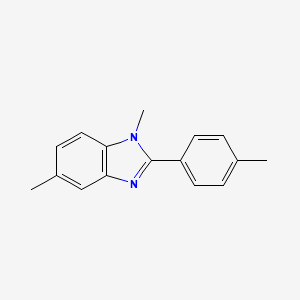

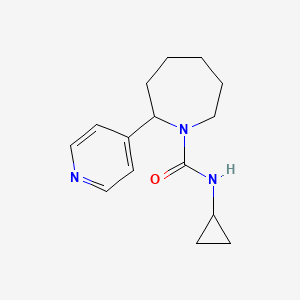

The synthesis of 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide involves several steps, including the preparation of the starting materials, the formation of the oxoazepane ring, and the coupling of the hydroxyphenyl and oxoazepane moieties. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The chemical structure of 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has been confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and viral infections. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to inhibit the replication of several viruses, including influenza, Zika, and dengue.

Propriétés

IUPAC Name |

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-7-2-1-5-11(13)8-9-14(19)17-12-6-3-4-10-16-15(12)20/h1-2,5,7,12,18H,3-4,6,8-10H2,(H,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOORFULRODGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)CCC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)

![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)

![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)

![1-[(3-Fluorophenyl)methyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529959.png)

![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)

![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)

![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)